molecular formula C23H36O5 B12611936 (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl decanoate CAS No. 918531-74-5

(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl decanoate

Cat. No.: B12611936
CAS No.: 918531-74-5
M. Wt: 392.5 g/mol
InChI Key: QOZHIIJLKWYRPD-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl decanoate is an organic compound with a complex structure that includes a formyl group, a phenoxy group, a hydroxy group, and a decanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl decanoate typically involves multi-step organic reactions. One common approach is to start with the appropriate phenol derivative, which undergoes formylation to introduce the formyl group. This intermediate is then reacted with a hydroxyhexyl derivative under esterification conditions to form the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. Industrial production often employs automated systems for precise control of reaction parameters and quality assurance.

Chemical Reactions Analysis

Types of Reactions

(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl decanoate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions may involve bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl decanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl decanoate exerts its effects depends on its interaction with molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The phenoxy group may interact with hydrophobic regions of biomolecules, affecting their stability and activity. The hydroxy and decanoate groups contribute to the compound’s solubility and membrane permeability, influencing its bioavailability and distribution.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl acetate
  • (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl butyrate
  • (2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl hexanoate

Uniqueness

(2S)-6-(3-Formylphenoxy)-2-hydroxyhexyl decanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The decanoate ester group, in particular, provides enhanced lipophilicity compared to shorter-chain esters, potentially improving its interaction with lipid membranes and increasing its efficacy in certain applications.

Properties

CAS No.

918531-74-5

Molecular Formula

C23H36O5

Molecular Weight

392.5 g/mol

IUPAC Name

[(2S)-6-(3-formylphenoxy)-2-hydroxyhexyl] decanoate

InChI

InChI=1S/C23H36O5/c1-2-3-4-5-6-7-8-15-23(26)28-19-21(25)13-9-10-16-27-22-14-11-12-20(17-22)18-24/h11-12,14,17-18,21,25H,2-10,13,15-16,19H2,1H3/t21-/m0/s1

InChI Key

QOZHIIJLKWYRPD-NRFANRHFSA-N

Isomeric SMILES

CCCCCCCCCC(=O)OC[C@H](CCCCOC1=CC=CC(=C1)C=O)O

Canonical SMILES

CCCCCCCCCC(=O)OCC(CCCCOC1=CC=CC(=C1)C=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.